2-(2-azidophenyl)ethan-1-ol
Description
Significance of Azide (B81097) and Hydroxyl Functionalities in Multipurpose Molecular Scaffolds
The azide group (–N₃) is a highly energetic and versatile functional group. kit.edu It can act as a nucleophile, an electrophile, or a radical acceptor, making it a participant in a diverse range of chemical reactions. kit.edu One of the most prominent applications of azides is in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole rings. researchgate.netrsc.org This reliability has made azides invaluable in bioconjugation, materials science, and drug discovery. rsc.orgsmolecule.com Furthermore, azides can be readily reduced to primary amines, serving as a masked amine functionality, or can undergo rearrangements like the Curtius and Schmidt reactions. wikipedia.orgmasterorganicchemistry.comnih.gov
The hydroxyl group (–OH), particularly when part of an aromatic alcohol scaffold like phenylethanol, provides a crucial site for transformations such as oxidation to aldehydes or ketones, esterification, and etherification. smolecule.com The 1,2-aminoalcohol motif, which can be accessed from azido (B1232118) alcohols, is a key structural feature in many biologically active compounds and chiral ligands. researchgate.netchinesechemsoc.org The presence of both an azide and a hydroxyl group in 2-(2-azidophenyl)ethan-1-ol therefore offers orthogonal reactivity, allowing for selective manipulation of one group while leaving the other intact for subsequent transformations.
Historical Context and Evolution of Azidophenyl and Phenylethanol Chemistry
The history of organic azides dates back to the 19th century, with the preparation of phenyl azide by Peter Griess in 1864. kit.eduwikipedia.org The subsequent discovery of the Curtius rearrangement in the 1890s further highlighted the synthetic utility of acyl azides. kit.eduwikipedia.org However, it was the advent of click chemistry, pioneered by K. Barry Sharpless in the early 2000s, that propelled organic azides to the forefront of modern chemical synthesis. researchgate.net The development of photoaffinity labeling techniques also utilized the photochemical reactivity of aryl azides. photobiology.com
Phenylethanol and its derivatives have a long history in organic chemistry, with 2-phenylethanol (B73330) itself being a naturally occurring compound with a characteristic rose-like odor. The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives has been a significant area of research due to their prevalence in pharmaceuticals. researchgate.net The combination of these two fields, leading to molecules like this compound, is a more recent development, driven by the need for bifunctional building blocks in complex molecule synthesis. For instance, the synthesis of azido-alcohols as precursors to amino-alcohols is a common strategy.
Structural Attributes and Unique Reactivity Considerations of this compound
The structure of this compound, with an azide group at the ortho position of the phenyl ring relative to the ethanol (B145695) substituent, presents unique reactivity patterns. The proximity of the azide and hydroxyl groups can lead to intramolecular reactions. For example, under thermal or photochemical conditions, ortho-azidophenyl derivatives can undergo cyclization reactions. researchgate.net The azide can decompose to a highly reactive nitrene intermediate, which can then react with the neighboring side chain. diva-portal.org
The electronic nature of the azido group can influence the reactivity of the aromatic ring. The azide group is generally considered to be an electron-withdrawing group, which can affect the nucleophilicity of the aromatic ring and the acidity of the hydroxyl proton. The presence of the hydroxyl group, in turn, can participate in directing the outcome of reactions involving the azide. For example, intramolecular hydrogen bonding between the hydroxyl group and the azide could influence the conformation and reactivity of the molecule.
The synthesis of this compound itself can be achieved through various methods, a common approach being the reduction of a corresponding 2-azidophenyl ketone or the ring-opening of a 2-(2-azidophenyl)oxirane with a hydride reagent. Another route involves the diazotization of 2-(2-aminophenyl)ethan-1-ol followed by reaction with an azide source.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| CAS Number | 31590-12-2 |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Likely soluble in common organic solvents like ethanol, methanol (B129727), and dichloromethane (B109758) |
Note: Experimental data for this specific compound is limited in publicly available literature; some values are predicted based on its structure.
Research Gaps and Future Directions in Azide-Alcohol Chemistry
Despite the clear synthetic potential of this compound, a comprehensive study of its reactivity and applications is still lacking in the scientific literature. While the chemistry of aromatic azides and phenylethanols is well-established, their combined reactivity in this specific ortho-substituted arrangement presents several avenues for future exploration.
A significant research gap exists in the systematic investigation of the intramolecular cyclization reactions of this compound under various conditions (thermal, photochemical, and catalytic). The selective formation of different heterocyclic scaffolds, such as benzoxazoles or other nitrogen-containing rings, could be a fruitful area of study. researchgate.net
Furthermore, the application of this molecule as a bifunctional building block in the synthesis of complex targets, such as pharmaceuticals or functional materials, remains largely unexplored. Its ability to participate in orthogonal ligation reactions (e.g., click chemistry at the azide and esterification at the alcohol) makes it an attractive candidate for the construction of well-defined macromolecular architectures.
The development of stereoselective syntheses of (R)- and (S)-2-(2-azidophenyl)ethan-1-ol would be highly valuable. These chiral building blocks could serve as precursors for enantiopure 1,2-amino alcohols, which are important in asymmetric catalysis and medicinal chemistry. researchgate.net The enzymatic kinetic resolution of racemic this compound is a promising strategy to achieve this. researchgate.net
Table 2: Potential Research Directions for this compound
| Research Area | Focus | Potential Outcome |
|---|---|---|
| Intramolecular Reactions | Systematic study of thermal, photochemical, and metal-catalyzed cyclizations. | Synthesis of novel heterocyclic compounds. |
| Bifunctional Linker | Application in orthogonal synthesis and bioconjugation. | Development of new polymers, and labeled biomolecules. |
| Asymmetric Synthesis | Development of stereoselective synthetic routes or resolution methods. | Access to enantiopure 1,2-amino alcohol precursors. |
| Medicinal Chemistry | Synthesis and biological evaluation of derivatives. | Discovery of new bioactive molecules. |
Properties
CAS No. |
31590-12-2 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Azidophenyl Ethan 1 Ol and Its Precursors
Direct Deoxyazidation Routes to 2-(2-Azidophenyl)ethan-1-ol
Direct deoxyazidation involves the conversion of a hydroxyl group in a related aromatic alcohol to an azide (B81097) group.
A related approach involves the activation of the alcohol itself, making it susceptible to nucleophilic attack by the azide ion. This can be achieved using various reagents. For example, a one-pot method for preparing alkyl azides from alkanols has been developed using bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of 4-(dimethylamino)pyridine. organic-chemistry.org
Table 1: Examples of Nucleophilic Substitution for Azide Synthesis
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Bromoethanol (B42945) | Sodium azide | 2-Azidoethan-1-ol | 100% | chemicalbook.com |
| 2-Chloroethanol (B45725) | Sodium azide | 2-Azidoethan-1-ol | 81% | chemicalbook.com |
| Alkanols | Bis(2,4-dichlorophenyl) phosphate, 4-(dimethylamino)pyridine, Azide source | Alkyl azides | Not specified | organic-chemistry.org |
Diazo-transfer reactions provide another avenue for introducing the azide functionality. thieme-connect.de These reactions typically involve the transfer of a diazo group from a donor, often a sulfonyl azide, to an acceptor molecule, such as a primary amine or an activated methylene (B1212753) compound. thieme-connect.deorganic-chemistry.org For example, imidazole-1-sulfonyl azide hydrochloride has been shown to be an effective diazo-transfer reagent for converting primary amines into azides. organic-chemistry.org While direct diazo-transfer to form an azido (B1232118) alcohol like this compound is less common, this methodology is crucial for synthesizing precursors. For instance, aromatic azides can be prepared from the corresponding amines under mild conditions using tert-butyl nitrite (B80452) and azidotrimethylsilane. organic-chemistry.org This method could be applied to synthesize 2-aminophenylethanol, which could then be converted to the target azide.
Table 2: Selected Diazo-Transfer Reagents and Applications
| Diazo-Transfer Reagent | Substrate | Product | Reference |
| Imidazole-1-sulfonyl azide hydrochloride | Primary amines | Azides | organic-chemistry.org |
| Triflyl azide | Sulfonamides | Sulfonyl azides | organic-chemistry.org |
| 2-Azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP) | Ketones | α-Diazoketones | nii.ac.jp |
Recent advancements in organic synthesis have led to the development of transition-metal-catalyzed azidation reactions, which offer new pathways for C-H bond functionalization. mdpi.com These methods can directly introduce an azide group into a molecule, potentially at a benzylic position. For example, copper- and iron-catalyzed C(sp³)-H benzylic azidation reactions have been reported using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. epfl.ch A site-selective copper-catalyzed benzylic C-H azidation was developed by Stahl and co-workers. mdpi.com Furthermore, rhodium(III)-catalyzed C-H azidation of arenes bearing chelating groups has also been demonstrated. mdpi.com While direct application to 2-phenylethanol (B73330) derivatives to yield this compound specifically is not detailed in the provided results, these methodologies represent a frontier in azide synthesis. The catalytic cycle often involves the generation of a reactive metal-azide intermediate that facilitates the azidation process.
Multi-Step Syntheses Incorporating the Azidophenyl Moiety
An alternative and often more practical approach involves the synthesis of the azidophenyl group first, followed by the construction or modification of the ethanol (B145695) side chain. youtube.comsyrris.jp
The azido group can be introduced onto an aromatic ring through nucleophilic aromatic substitution (S_NAr). masterorganicchemistry.com This typically requires an electron-poor aromatic ring with a good leaving group. masterorganicchemistry.com A common precursor for this transformation is an aromatic amine, which can be converted to a diazonium salt and subsequently displaced by an azide ion. This is a variation of the Sandmeyer reaction. baseclick.eu For instance, 2-azidobenzoic acid can be synthesized and used as a precursor. hud.ac.uk The synthesis of aromatic azides from amines can be achieved under mild conditions. organic-chemistry.org
A prominent route to a related compound, (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol, starts with the preparation of 2-azido-1-(3-bromophenyl)ethanol via nucleophilic substitution of a halide with sodium azide. This highlights the introduction of the azide group onto a phenyl ring that already possesses a side chain, which is then further modified.
Once the 2-azidophenyl moiety is in place, the ethanol side chain can be formed. A standard method for this is the reduction of a corresponding carbonyl compound. For example, the reduction of a ketone or aldehyde can yield a primary or secondary alcohol. youtube.com In the context of synthesizing this compound, a precursor such as 2-azidoacetophenone or 2-azidophenylacetaldehyde could be reduced. The reduction of ketones is a well-established method for producing phenylethanol derivatives. d-nb.info The thermal decomposition of related compounds such as 1-(2-azidophenyl)-1-ethanone has been studied, indicating the availability of such precursors. researchgate.net The reduction of the ketone would lead directly to the desired this compound.
Protecting Group Strategies for Selective Functionalization of Alcohol and Azide Groups
In the synthesis of complex molecules containing multiple functional groups, such as this compound, the use of protecting groups is a critical strategy to achieve selective reactions. organic-chemistry.org Protecting groups are temporary modifications of a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgunivpancasila.ac.id The choice of protecting groups for the alcohol and azide functionalities in this compound and related structures is dictated by their stability under various reaction conditions and the ease of their removal.
For the hydroxyl group, a variety of protecting groups are available. Common choices include silyl (B83357) ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), which are stable under many non-acidic conditions and can be removed with fluoride (B91410) ion sources. tcichemicals.comwiley-vch.de Alkoxymethyl ethers, like methoxymethyl (MOM) ether, are stable to basic and reducing conditions and are typically removed with acid. tcichemicals.comlibretexts.org Benzyl (B1604629) ethers (Bn) are robust and stable to both acidic and basic conditions, making them suitable for multi-step syntheses, and are commonly removed by catalytic hydrogenation. wiley-vch.de For diols, cyclic acetals like benzylidene acetals can be employed to protect vicinal hydroxyl groups. organic-chemistry.orgwiley-vch.de
The azide group itself can be considered a protected form of an amine. It is stable to a wide range of reaction conditions that affect other functional groups. The reduction of the azide to an amine is a common transformation. For instance, the reduction of an azide to an amine can be achieved using triphenylphosphine (B44618) in tetrahydrofuran (B95107) (THF).
An orthogonal protecting group strategy is particularly useful when multiple functional groups of the same type are present or when sequential reactions are required. organic-chemistry.org This strategy allows for the selective deprotection of one group while others remain protected. For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by base. organic-chemistry.org This allows for precise control over the synthetic sequence.
The following table summarizes common protecting groups for alcohols and their typical deprotection conditions:
Table 1: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF |
| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |
| Acetyl | Ac | Acetic anhydride (B1165640), Pyridine (B92270) | Acid or Base |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a crucial step in synthetic chemistry to maximize product yield and minimize side reactions. researchgate.net This process often involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.netresearchgate.net
For instance, in the synthesis of related azido compounds, the choice of solvent and temperature can significantly impact the outcome. The synthesis of 2-azidoethanol (B47996) from 2-chloroethanol and sodium azide has been shown to proceed in water at elevated temperatures (e.g., 80°C), resulting in high yields. chemicalbook.com In another example, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from diazo esters and aziridines was optimized by screening different temperatures under microwave heating, with 130°C providing the best yield. beilstein-journals.org
The molar ratio of reactants is another critical parameter. In the oxidation of benzyl alcohol, the molar ratio of the substrate to the oxidizing agent was examined to find the most suitable conditions for maximizing the yield of benzaldehyde. researchgate.net Similarly, in a different reaction, the optimal ratio of an oxidant to a grinding auxiliary was determined to be 1:1.5. researchgate.net
Modern approaches to reaction optimization increasingly employ high-throughput experimentation (HTE) and machine learning (ML) algorithms. beilstein-journals.org These tools allow for the rapid screening of a wide range of reaction variables to identify the optimal conditions more efficiently than traditional methods. beilstein-journals.org
The following table illustrates the optimization of a model reaction, highlighting the effect of different parameters on the yield.
Table 2: Illustrative Optimization of a Model Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (B109758) | 25 | 24 | 45 |
| 2 | Tetrahydrofuran | 25 | 24 | 60 |
| 3 | Acetonitrile | 25 | 24 | 55 |
| 4 | Tetrahydrofuran | 50 | 12 | 75 |
Stereochemical Control in the Synthesis of Chiral Derivatives
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, presents a significant challenge. rsc.org Stereochemical control is essential in the synthesis of many biologically active compounds. rsc.org For derivatives of this compound, if a chiral center is present, its stereochemistry must be carefully controlled.
Several strategies can be employed to achieve stereoselective synthesis. One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereochemistry is established, the auxiliary is removed. For example, (R)- or (S)-1-phenylethan-1-amine has been used as a chiral auxiliary to control the stereochemistry in the synthesis of certain chiral compounds. nih.gov
Another powerful method is asymmetric catalysis, which utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric palladium-catalyzed reactions using chiral ligands can produce enantiomerically enriched products with high enantiomeric ratios. The development of organocatalysis has also provided new tools for stereoselective transformations, such as the use of quinine/squaramide-based bifunctional organocatalysts in domino reactions. metu.edu.tr
The reduction of a prochiral ketone is a common method for generating a chiral alcohol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, the reduction of 1-(2,2'-dimethoxy-[1,1'-binaphthalen]-6-yl)ethan-1-one with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding alcohol with high yield, and the inherent chirality of the binaphthyl backbone can direct the stereoselectivity of the reduction. researchgate.net
The following table provides examples of methods used for stereochemical control in the synthesis of chiral alcohols.
Table 3: Methods for Stereochemical Control in Chiral Alcohol Synthesis
| Method | Description | Example |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of (R)- or (S)-1-phenylethan-1-amine to control the configuration of a new stereocenter. nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Palladium-catalyzed reactions with chiral ligands for enantioselective synthesis. |
| Substrate Control | The inherent stereochemistry of the starting material directs the formation of new stereocenters. | Asymmetric reduction of a ketone on a chiral bi-2-naphthyl scaffold. researchgate.net |
Reactivity and Chemical Transformations of 2 2 Azidophenyl Ethan 1 Ol
Azide (B81097) Group Reactivity Profiles
The azide group (-N₃) in 2-(2-azidophenyl)ethan-1-ol is characterized by its ability to participate in cycloaddition reactions and to undergo reduction to the corresponding amine. These two reactivity modes form the basis of its synthetic utility.
The azide functional group is a classic 1,3-dipole, making it an ideal participant in [3+2] dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting organic azides and terminal alkynes to exclusively afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, including the hydroxyl group present in this compound.
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. acs.org The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. wikipedia.org The reaction can be performed in various solvents, including mixtures of water and organic solvents like alcohols or DMSO. wikipedia.orgnih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and improve reaction outcomes. wikipedia.org
Table 1: Representative Conditions for CuAAC Reaction
| Parameter | Details |
| Azide | This compound |
| Alkyne | Various terminal alkynes |
| Catalyst | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | H₂O/t-BuOH, DMSO, THF |
| Temperature | Room Temperature |
| Product | 1,4-disubstituted 1,2,3-triazole |
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnrsc.org This reaction is a metal-free alternative that relies on the high intrinsic reactivity of strained cyclooctynes. magtech.com.cn The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cn
Derivatives of this compound can readily react with various strained alkynes, such as dibenzocyclooctynes (DIBO) or difluorinated cyclooctynes (DIFO), to form triazole products. magtech.com.cn Research on the closely related 2-(azidophenyl)boronic acid demonstrated that its reaction with cyclooct-2-yn-1-ol proceeds quickly at room temperature with complete regioselectivity. researchgate.netnih.gov This highlights the efficiency and predictability of SPAAC for ortho-substituted phenyl azides.
Table 2: Key Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | Description |
| Reaction Type | [3+2] Azide-Alkyne Cycloaddition |
| Catalyst | None (Metal-free) |
| Driving Force | Ring strain of the cyclooctyne |
| Alkyne Substrate | Strained alkynes (e.g., DIBO, DIFO, BARAC) magtech.com.cn |
| Conditions | Physiological temperature and pH |
| Application | Bioconjugation, live-cell imaging magtech.com.cnnih.gov |
A significant advantage of catalyzed and strain-promoted cycloadditions over thermal reactions is their high regioselectivity. The uncatalyzed thermal Huisgen cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov
In stark contrast, the CuAAC reaction is exceptionally regioselective, producing the 1,4-disubstituted regioisomer almost exclusively. nih.govbeilstein-journals.org This high fidelity is a result of the copper-mediated reaction mechanism. nih.govrsc.org Similarly, SPAAC reactions are also known to exhibit high regioselectivity. researchgate.net
The scope of the reaction is broad, allowing this compound to be coupled with a wide array of terminal alkynes (for CuAAC) or strained alkynes (for SPAAC). These alkyne partners can bear diverse functional groups, enabling the synthesis of a vast library of complex triazole-containing molecules.
The azide group is synthetically equivalent to a primary amine and can be converted to one through various reductive methods. This transformation is valuable for installing an amino group at a late stage in a synthetic sequence.
The reduction of this compound yields the corresponding primary amine, 2-(2-aminophenyl)ethan-1-ol. This conversion can be accomplished using several reliable methods that are compatible with the alcohol functionality.
Catalytic Hydrogenation: This is a common and efficient method for reducing azides. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. A patent for a similar transformation, reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol to its amino derivative, utilizes Pd/C as the catalyst. google.com Another patent describes the effective reduction of the analogous 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol using a Raney nickel catalyst. google.com These methods are generally clean and high-yielding.
Staudinger Reduction: The Staudinger reduction provides a very mild method for converting azides to amines, avoiding the use of metal catalysts or high-pressure hydrogen. organic-chemistry.org The reaction proceeds in two stages: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of nitrogen gas (N₂). wikipedia.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgnih.gov The mildness of this reaction makes it highly compatible with sensitive functional groups. nih.gov
Table 3: Common Methods for the Reduction of this compound
| Method | Reagents and Conditions | Product | Byproduct(s) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol (B145695), Methanol) | 2-(2-Aminophenyl)ethan-1-ol | None |
| Staudinger Reduction | 1. PPh₃, Solvent (e.g., THF, Ether) 2. H₂O | 2-(2-Aminophenyl)ethan-1-ol | Ph₃P=O |
Thermally and Photochemically Induced Reactions (e.g., Nitrene Formation)
Hydroxyl Group Reactivity Profiles
The primary alcohol moiety of this compound exhibits typical reactivity for its class, allowing for transformations such as oxidation, esterification, and etherification. These reactions are generally compatible with the azide group under appropriate conditions.
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Partial Oxidation to Aldehyde: Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758), allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 2-(2-azidophenyl)acetaldehyde. youtube.com This reaction stops at the aldehyde stage because it is carried out in the absence of water, which is necessary for further oxidation.
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid), will oxidize the primary alcohol completely to the carboxylic acid, 2-(2-azidophenyl)acetic acid. youtube.com This process typically involves heating the reaction mixture under reflux to ensure the reaction goes to completion. youtube.com The intermediate aldehyde is formed but is immediately oxidized further in the aqueous acidic or basic medium.
Table 2: Oxidation Products of this compound
| Reagent(s) | Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp. | 2-(2-Azidophenyl)acetaldehyde |
| Na₂Cr₂O₇ / H₂SO₄ | Heat (Reflux) | 2-(2-Azidophenyl)acetic acid |
| KMnO₄ / NaOH, then H₃O⁺ | Heat, then Acidification | 2-(2-Azidophenyl)acetic acid |
The hydroxyl group readily participates in esterification and etherification reactions to form a variety of derivatives.
Esterification: Esters can be synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). medcraveonline.com Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield 2-(2-azidophenyl)ethyl acetate.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. masterorganicchemistry.comlibretexts.org This Sₙ2 reaction involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether. libretexts.org For instance, treating this compound with NaH followed by ethyl bromide would produce 1-(2-azidophenyl)-2-ethoxyethane.
Conversion to Halides and Other Leaving Groups
The hydroxyl group of this compound can be readily converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. Standard procedures for this transformation are applicable. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(2-azidophenyl)ethyl chloride and 2-(2-azidophenyl)ethyl bromide, respectively.
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonates are excellent leaving groups and can be displaced by a wide range of nucleophiles.
Table 1: Common Reagents for the Conversion of the Hydroxyl Group
| Desired Leaving Group | Reagent | Product |
| Chloride | Thionyl chloride (SOCl₂) | 2-(2-azidophenyl)ethyl chloride |
| Bromide | Phosphorus tribromide (PBr₃) | 2-(2-azidophenyl)ethyl bromide |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | 2-(2-azidophenyl)ethyl tosylate |
| Mesylate | Methanesulfonyl chloride (MsCl) | 2-(2-azidophenyl)ethyl mesylate |
Tandem and Cascade Reactions Utilizing Both Functionalities
The true synthetic utility of this compound is realized in tandem and cascade reactions where both the azide and the alcohol (or its derivative) participate in the formation of new ring systems.
Intramolecular Cyclization Reactions (e.g., to Nitrogen-Containing Heterocycles)
The proximity of the azido (B1232118) and hydroxyl groups in this compound allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. A common strategy involves the reduction of the azide to an amine, which can then react with the alcohol or a derivative thereof.
For example, a Staudinger reaction using triphenylphosphine (PPh₃) can reduce the azide to an aza-ylide, which upon hydrolysis yields the corresponding amine, 2-(2-aminophenyl)ethan-1-ol. This amino alcohol can then undergo intramolecular cyclization. Dehydration of 2-(2-aminophenyl)ethan-1-ol under acidic conditions can lead to the formation of indole (B1671886).
Alternatively, activation of the alcohol as a leaving group, followed by intramolecular nucleophilic attack by the azide nitrogen, can also lead to cyclized products, although this is a less common pathway for this specific substrate. More frequently, the azide is transformed into a nitrene intermediate via thermolysis or photolysis, which can then undergo C-H insertion or other cyclization pathways.
Schmidt Rearrangement and Related Transformations
While the classical Schmidt rearrangement involves the reaction of an azide with a carbonyl compound, related intramolecular transformations can be envisaged for derivatives of this compound. For instance, if the alcohol functionality is oxidized to the corresponding carboxylic acid, 2-(2-azidophenyl)acetic acid, an intramolecular Schmidt reaction can be induced under acidic conditions. This would lead to a rearrangement, with loss of nitrogen gas, to form an isocyanate intermediate, which could then cyclize to form an oxindole.
Annulation and Fused Ring System Formations
Annulation reactions involving this compound can lead to the formation of fused heterocyclic systems. These reactions often proceed through the generation of a reactive intermediate from the azide group, which then participates in a ring-forming reaction with the side chain.
A powerful method for the synthesis of fused nitrogen heterocycles is the transition-metal-catalyzed reaction of aryl azides with alkynes. If the alcohol group of this compound is first converted to an alkyne-containing ether, an intramolecular reaction can be triggered. For example, etherification with propargyl bromide would yield 1-azido-2-(2-(prop-2-yn-1-yloxy)ethyl)benzene. In the presence of a suitable catalyst, such as a rhodium or ruthenium complex, the azide can react with the alkyne moiety to form a fused tricyclic system containing a pyrrole (B145914) or indole ring.
Another approach involves the thermal or photochemical decomposition of the azide to a nitrene. The highly reactive nitrene can then undergo intramolecular C-H insertion into the ethyl side chain or the phenyl ring to generate fused heterocyclic structures. The regioselectivity of this insertion would depend on the specific reaction conditions and the substitution pattern of the aromatic ring.
Spectroscopic Characterization and Elucidation of 2 2 Azidophenyl Ethan 1 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(2-azidophenyl)ethan-1-ol and its derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of a typical 2-azido-1-phenylethanol (B2367468) derivative, the protons of the ethyl chain appear as distinct signals. The two protons on the carbon bearing the azide (B81097) group (CH₂-N₃) and the single proton on the carbon bearing the hydroxyl group (CH-OH) typically form a complex multiplet system due to spin-spin coupling. The aromatic protons on the phenyl ring exhibit characteristic splitting patterns in the downfield region (typically δ 7.0-8.0 ppm), which can confirm the substitution pattern of the ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon attached to the azide group (C-N₃) and the carbon attached to the hydroxyl group (C-OH) show characteristic chemical shifts. For instance, in a series of 2-azido-1-(substituted-phenyl)ethanol compounds, the C-N₃ carbon appears around δ 58 ppm, while the C-OH carbon is observed further downfield around δ 73 ppm. scielo.br
Table 1: Representative ¹H and ¹³C NMR Data for 2-Azido-1-phenylethanol Derivatives in CDCl₃ scielo.br
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Azido-1-phenylethanol | 4.88 (dd, 1H, J = 8.0, 4.0 Hz, CHOH), 3.40-3.55 (m, 2H, CH₂N₃), 2.40 (s, 1H, OH), 7.35 (m, 5H, Ar-H) | 140.5, 128.6, 125.9, 73.3 (CHOH), 58.0 (CH₂N₃) |
| 2-Azido-1-(4-chlorophenyl)ethanol | 7.35 (d, 2H, J = 8.0 Hz, Ar-H), 7.30 (d, 2H, J = 8.0 Hz, Ar-H), 4.45 (dd, 2H, J = 8.0, 4.0 Hz, CHOH), 3.40-3.46 (m, 2H, CH₂N₃), 2.67 (s, 1H, OH) | 139.0, 134.1, 128.8, 127.2, 72.5 (CHOH), 57.9 (CH₂N₃) |
| 2-Azido-1-(4-nitrophenyl)ethanol | 8.19 (d, 2H, J = 8.0 Hz, Ar-H), 7.55 (d, 2H, J = 8.0 Hz, Ar-H), 4.97 (dd, 1H, J = 8.0, 4.0 Hz, CHOH), 3.39-3.47 (m, 2H, CH₂N₃), 1.95 (s, 1H, OH) | 148.0, 147.4, 126.6, 123.8, 72.4 (CHOH), 57.8 (CH₂N₃) |
Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.orgresearchgate.net By coupling a flow reactor to an NMR spectrometer, chemists can track the conversion of starting materials to products, identify intermediates, and determine reaction kinetics. beilstein-journals.orgresearchgate.net For example, in a reaction involving the azide group, such as a cycloaddition, the disappearance of the signals corresponding to the starting azido (B1232118) compound and the appearance of new signals for the triazole product can be monitored quantitatively over time.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Mechanistic Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly effective for confirming the presence of the crucial azide (N₃) and hydroxyl (-OH) groups.
The azide group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νₐₛ). This peak is highly characteristic and typically appears in a relatively clear region of the spectrum, between 2100 and 2120 cm⁻¹. scielo.brresearchgate.net The presence of a strong peak in this region is a reliable indicator of the azide functionality. scielo.br The hydroxyl group is identified by a broad O-H stretching band, typically found in the range of 3200-3600 cm⁻¹. scielo.br The broadness of this peak is due to intermolecular hydrogen bonding.
Table 2: Characteristic FT-IR Absorption Bands for 2-Azido-1-phenylethanol Derivatives (KBr Pellet) scielo.br
| Compound | ν(OH) (cm⁻¹) | ν(N₃) (cm⁻¹) |
| 2-Azido-1-phenylethanol | 3400 | 2103 |
| 2-Azido-1-(4-methoxyphenyl)ethanol | 3418 | 2103 |
| 2-Azido-1-(4-bromophenyl)ethanol | 3406 | 2103 |
| 2-Azido-1-(4-chlorophenyl)ethanol | 3418 | 2103 |
FT-IR spectroscopy also provides mechanistic insights by allowing for the monitoring of reactions. For instance, in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), the progress of the reaction can be followed by observing the disappearance of the characteristic azide stretching band around 2110 cm⁻¹. researchgate.net This indicates the consumption of the azido-terminated starting material and the formation of the triazole ring, providing a simple yet effective method for determining reaction completion. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). For a derivative such as 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, HRMS can confirm the molecular composition as C₁₄H₉N₄O₂ by matching the experimentally observed mass of the protonated molecule ([M+H]⁺) to its calculated theoretical mass. nih.gov
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Aryl azides exhibit characteristic fragmentation behavior upon electron ionization. researchgate.net The molecular ion ([M]⁺) is often observed, but a primary and highly characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This results in a prominent [M-28]⁺ ion. Subsequent fragmentation of this ion can provide further structural clues about the aromatic ring and its substituents. researchgate.net
Table 3: Key Mass Spectrometry Data and Interpretations
| Technique | Observation | Interpretation | Reference |
| HRMS (ESI) | For C₁₄H₉N₄O₂, found [M+H]⁺ = 265.0771 | Confirms the molecular formula (calculated 265.0720) | nih.gov |
| EIMS | Prominent [M-28]⁺ peak | Characteristic loss of N₂ from the azide group | researchgate.net |
| EIMS | Fragmentation of the [M-28]⁺ ion | Provides information on the structure of the remaining fragment | researchgate.net |
The choice of ionization technique (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI) influences the degree of fragmentation. Softer ionization methods like ESI are often used in HRMS to keep the molecule intact and observe the molecular ion for accurate mass measurement, while EI is used to induce fragmentation and gain structural insights. nih.govresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact position of every atom. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry.
For derivatives of this compound that can be crystallized, this method can definitively confirm the proposed structure where other spectroscopic methods might be ambiguous. For example, in the structural analysis of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, a complex derivative, single-crystal X-ray diffraction provided conclusive confirmation of its structure. nih.gov
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov In the crystal structure of indole (B1671886) derivatives, for instance, hydrogen bonds involving the N-H group are common and play a crucial role in stabilizing the crystal structure. nih.govgrowingscience.com This detailed solid-state information is invaluable for understanding the physical properties of the material and its potential interactions in a biological or material science context.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical methods can predict molecular geometries, bond lengths, bond angles, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. A typical DFT analysis of 2-(2-azidophenyl)ethan-1-ol would involve optimizing the molecule's geometry to find its most stable arrangement of atoms. This process minimizes the energy of the molecule, providing key information about its structural parameters.
Furthermore, DFT calculations can elucidate various electronic properties, such as the distribution of charge across the molecule and the energies of its molecular orbitals. These insights are crucial for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Energy Landscapes
The presence of flexible single bonds in the ethan-1-ol side chain of this compound allows for the existence of multiple spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the bonds, computational methods can map out the potential energy surface, or energy landscape, of the molecule.
This landscape reveals the most stable conformations (local and global energy minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is essential, as the shape of the molecule can significantly influence its physical properties and biological activity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide valuable information about where and how a chemical reaction is likely to occur.
For this compound, an FMO analysis would identify the regions of the molecule that are most likely to act as an electron donor (nucleophile), typically associated with the HOMO, and an electron acceptor (electrophile), associated with the LUMO. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transformation from reactants to products, these studies can provide a detailed picture of the energetic and structural changes that occur during a reaction.
Transition State Characterization
A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate and characterize these fleeting structures, providing insights into the bond-making and bond-breaking processes that define the reaction pathway.
Energy Barriers and Kinetic Isotope Effects (KIE)
The energy barrier, or activation energy, is the minimum energy required for a reaction to occur. Computational chemistry can accurately calculate these barriers, which are directly related to the reaction rate. A higher energy barrier corresponds to a slower reaction.
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a molecule with one of its heavier isotopes leads to a change in the reaction rate. By computationally modeling the reaction with different isotopes (e.g., replacing hydrogen with deuterium), the KIE can be predicted. The magnitude of the KIE provides valuable information about the rate-determining step of the reaction and the nature of the transition state, particularly whether a specific bond to the isotopically labeled atom is being broken or formed in that step.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule, offering insights into its electrophilic and nucleophilic reactive sites. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. This analysis is instrumental in predicting and understanding intermolecular interactions, chemical reactivity, and the biological activity of a compound.
In the context of this compound, MEP analysis elucidates the regions susceptible to electrophilic and nucleophilic attack. The color-coded map typically uses red to denote areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), signifying sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For this compound, the MEP map would reveal distinct potential gradients across its functional groups. The terminal nitrogen atoms of the azide (B81097) group are expected to be the most electron-rich region, depicted in red, indicating a strong negative potential and a high propensity for electrophilic interactions. researchgate.netmdpi.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a significant positive potential, shown in blue, highlighting its role as an electrophilic site and its potential to act as a hydrogen bond donor. The aromatic ring generally displays a region of negative potential above and below the plane of the ring, making it susceptible to electrophilic substitution, although this is modulated by the electron-withdrawing nature of the azide substituent.
Computational studies on similar azide-containing molecules, such as hydrazoic acid (HN3), methyl azide (CH3N3), and 3'-azido-3'-deoxythymidine (AZT), support the general electronic characteristics of the azide group. researchgate.netmdpi.comresearchgate.net These studies consistently show a concentration of negative charge on the terminal nitrogen atoms of the azide moiety. researchgate.netmdpi.comresearchgate.net The central nitrogen atom of the azide group typically exhibits a positive charge. researchgate.net Theoretical investigations of phenyl azide further inform the electronic landscape, indicating the influence of the phenyl ring on the azide group's reactivity. diva-portal.orgrsc.orgresearchgate.net
The electrostatic potential values at specific points on the molecular surface provide quantitative data for predicting reactivity. While specific experimental or calculated values for this compound are not available in the provided search results, a representative table based on computational studies of analogous compounds can illustrate the expected potential distribution.
| Molecular Region | Functional Group | Predicted Electrostatic Potential Range (kcal/mol) | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|---|
| Terminal Nitrogen Atoms | Azide (-N3) | -25 to -40 | Red | Nucleophilic / Site for Electrophilic Attack |
| Hydroxyl Hydrogen | Hydroxyl (-OH) | +30 to +50 | Blue | Electrophilic / Hydrogen Bond Donor |
| Hydroxyl Oxygen | Hydroxyl (-OH) | -20 to -35 | Red-Orange | Nucleophilic / Hydrogen Bond Acceptor |
| π-system of Phenyl Ring | Aromatic Ring | -10 to -20 | Yellow-Green | Site for Electrophilic Attack |
| Hydrogen Atoms on Phenyl Ring | Aromatic Ring | +10 to +20 | Light Blue | Slightly Electrophilic |
This detailed charge distribution map is invaluable for predicting how this compound will interact with other molecules, including biological targets or reagents in a chemical synthesis. For instance, the highly negative potential on the azide group suggests it could coordinate with metal cations or participate in 1,3-dipolar cycloaddition reactions, a characteristic reactivity mode for organic azides. wikipedia.org The distinct positive and negative poles on the hydroxyl group indicate its capacity to engage in hydrogen bonding, which can significantly influence the molecule's solubility, crystal packing, and interactions with biological receptors.
Applications in Advanced Organic Synthesis and Material Science Research
2-(2-Azidophenyl)ethan-1-ol as a Versatile Synthetic Building Block
The presence of two distinct reactive sites on the this compound scaffold, the azide (B81097) and the hydroxyl group, allows for orthogonal chemical transformations. This versatility enables its use as a foundational element in the synthesis of a wide array of more complex molecules. The azide group can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Simultaneously, the hydroxyl group can be engaged in traditional reactions such as esterification, etherification, or oxidation, providing multiple avenues for molecular elaboration.
Precursor to Structurally Diverse Heterocyclic Compounds
The azido (B1232118) group in this compound is a key functional group for the synthesis of a variety of nitrogen-containing heterocycles. Organic azides are well-established precursors for the construction of five- and six-membered heterocyclic rings, as well as fused heterocyclic systems. The reactivity of the azide allows for its participation in intramolecular and intermolecular cycloadditions, and other cyclization reactions, leading to the formation of structurally diverse and often biologically active compounds.
The transformation of tryptophol (B1683683) (2-(1H-indol-3-yl)ethanol) with aryl azides under copper-catalyzed conditions to produce furoindoline and pyrroloindoline derivatives showcases the utility of the azide group in the synthesis of complex heterocyclic frameworks. nih.gov This reaction proceeds via a nitrene transfer and subsequent cyclization. nih.gov Similarly, the reaction of vinyl azides with an iron(II) chloride and a trifluoromethylating agent leads to the formation of oxazolines, thiazolines, and oxazines. nih.gov These examples highlight the potential of the azido group in this compound to serve as a linchpin in the synthesis of a wide range of heterocyclic structures.
The following table summarizes some of the heterocyclic systems that can be synthesized from organic azides, illustrating the potential of this compound as a precursor.
| Heterocyclic System | Synthetic Approach |
| Pyrroles | Intramolecular C-H amination of aliphatic azides |
| Pyrazoles and Isoxazoles | Cycloaddition reactions |
| Oxazoles and Thiazoles | Reactions of vinyl azides |
| 1,2,3-Triazoles | [3+2] Cycloaddition reactions |
| Fused Heterocycles (e.g., Quinazolines) | Intramolecular cyclization reactions |
Role in the Modular Assembly of Complex Molecular Architectures
The concept of modular assembly in organic synthesis relies on the use of well-defined building blocks that can be linked together in a predictable and efficient manner to construct complex molecules. The bifunctional nature of this compound makes it an ideal candidate for such a building block. The azide and hydroxyl groups can be addressed sequentially, allowing for the controlled, stepwise construction of intricate molecular architectures.
For instance, the hydroxyl group can be used to attach the molecule to a solid support or another molecular fragment through an ester or ether linkage. The azide group then remains available for a subsequent click reaction with an alkyne-functionalized component. This modular approach allows for the rapid generation of a library of compounds with diverse functionalities, a strategy often employed in drug discovery and materials science. This approach is analogous to the modular synthesis of phenazine-based materials where a versatile precursor is functionalized in a stepwise manner to build a library of compounds.
Synthesis of Polyfunctionalized Organic Molecules
The synthesis of molecules bearing multiple functional groups is a central theme in modern organic chemistry. This compound serves as a valuable starting material for the creation of such polyfunctionalized compounds. The azide and hydroxyl groups can be transformed into a variety of other functionalities, or they can be used as handles to introduce new functional groups.
For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a new site for chemical modification. The azide group can be reduced to an amine, which can then be further functionalized. Alternatively, the azide can participate in a multicomponent reaction, a process where three or more reactants combine in a single step to form a complex product, thereby introducing multiple new functionalities in a single transformation. The ability to perform tandem reactions, where multiple bond-forming events occur in a single pot, further enhances the utility of this building block in generating molecular complexity.
Integration into Polymer and Macromolecular Architectures
The unique properties of this compound also lend themselves to applications in polymer and materials science. The ability to incorporate this molecule into larger macromolecular structures allows for the precise control over the properties and functionality of the resulting materials.
Polymer Functionalization via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the functionalization of polymers. rsc.orgnih.gov By incorporating this compound into a polymer backbone, either as a monomer or through post-polymerization modification, the azide group becomes available for click reactions with alkyne-containing molecules. This allows for the covalent attachment of a wide range of functionalities to the polymer, including bioactive molecules, imaging agents, or other polymers.
This method of polymer functionalization is highly efficient and proceeds under mild conditions, making it suitable for a variety of polymer systems. The versatility of click chemistry allows for the creation of well-defined, functionalized polymers with tailored properties for applications in drug delivery, diagnostics, and advanced materials.
Synthesis of Dendrimers and Conjugates
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. rsc.org Their unique architecture makes them attractive for a variety of applications, including drug delivery, gene therapy, and catalysis. The synthesis of dendrimers often relies on a stepwise, iterative process of adding new branches to a central core.
This compound can be utilized in the synthesis of dendrimers in several ways. It can serve as a core molecule, with the hydroxyl and azide groups providing attachment points for the first generation of dendritic branches. Alternatively, it can be used as a building block for the dendritic branches themselves, with the azide group participating in click reactions to link the branches together. The synthesis of dendrimers can proceed through either a divergent approach, building from the core outwards, or a convergent approach, where the dendritic wedges are synthesized first and then attached to a central core.
The table below outlines the two primary synthetic strategies for dendrimer synthesis, both of which can potentially incorporate this compound.
| Synthetic Approach | Description |
| Divergent Synthesis | Starts from a multifunctional core and adds generations of branches in a stepwise manner. |
| Convergent Synthesis | Begins with the synthesis of the outer branches (dendrons), which are then attached to a central core. |
Development of Advanced Materials
The unique properties of advanced materials often arise from the precise arrangement of molecular components. Organic molecules with specific functional groups are crucial in constructing these materials.
Role in Metal-Organic Frameworks (MOFs) and Supramolecular Chemistry
Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as pore size and functionality, are determined by the choice of the metal and the organic linker. While there are numerous examples of organic linkers used in MOF synthesis, there are no specific research articles detailing the use of this compound as a primary or secondary linker in the formation of MOFs. nih.govresearchgate.netmdpi.comnih.govmdpi.com
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. rsc.org These assemblies are held together by non-covalent intermolecular forces. nih.govmdpi.commdpi.com The azide and hydroxyl groups of this compound could theoretically participate in hydrogen bonding and other non-covalent interactions, making it a candidate for forming supramolecular structures. However, specific studies on the supramolecular assembly of this compound have not been found.
Self-Assembled Systems and Nanomaterials
Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on surfaces. Alkanethiols on gold are a well-studied example of SAMs. nih.govoaepublish.comrsc.org The hydroxyl group in this compound could potentially be modified to include a thiol group, which would allow it to form SAMs on gold surfaces. The azide group would then be available for further functionalization via "click" chemistry. nih.gov However, no research has been published that specifically demonstrates the use of this compound in forming self-assembled monolayers.
The functionalization of nanomaterials is a key area of research for creating materials with tailored properties for applications in catalysis, sensing, and medicine. nih.govresearchgate.netnih.govsemanticscholar.orgmdpi.com The azide group of this compound makes it a potential candidate for surface modification of nanoparticles through click chemistry. This would allow for the attachment of other molecules, such as targeting ligands or imaging agents. While the principle is well-established for other azide-containing molecules, there is no specific literature on the use of this compound for functionalizing nanoparticles.
Applications in Chemical Biology Research (as synthetic probes or tags, excluding biological activity)
In chemical biology, small molecules are used as tools to study and manipulate biological systems. The azide group is particularly useful in this context due to its bioorthogonal reactivity.
The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful tool for bioconjugation. nih.govspringernature.comnih.govresearchgate.netthermofisher.com This reaction allows for the specific and efficient labeling of biomolecules, such as proteins, in complex biological environments. nih.govspringernature.com An azide-containing molecule like this compound could serve as a synthetic probe or tag. After being introduced into a biological system and incorporated into a target biomolecule, it could be detected by reacting it with a fluorescently-labeled alkyne. This would enable the visualization of the target molecule within a cell. nih.govresearchgate.netlookchem.comnih.govnih.govsemanticscholar.org While this is a common strategy in chemical biology, there are no published studies that specifically utilize this compound for this purpose.
Conclusion and Future Perspectives
Summary of Key Synthetic Achievements and Reactivity Patterns
The reactivity of 2-(2-azidophenyl)ethan-1-ol is characterized by the distinct chemical behaviors of its two functional groups: the azide (B81097) and the hydroxyl group. The aryl azide moiety is a versatile functional group known for its participation in a variety of transformations. Notably, it can undergo [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. nih.gov It is also susceptible to reduction to the corresponding amine, a transformation that can sometimes compete with cycloaddition pathways, particularly in the presence of certain catalysts. nih.gov Furthermore, the azide group can be involved in Staudinger reactions and can serve as a precursor to highly reactive nitrenes upon thermal or photochemical activation, opening avenues for C-H amination and other insertion reactions. nih.govmdpi.com
The primary alcohol function, on the other hand, allows for a host of classical alcohol reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. The presence of both the azide and alcohol groups in a single molecule offers the potential for intramolecular reactions and the synthesis of novel heterocyclic systems.
Emerging Research Avenues for this compound
The unique bifunctional nature of this compound positions it as a valuable building block in several emerging areas of chemical research. Its utility as a molecular probe in chemical biology is particularly noteworthy. The azide group serves as a bioorthogonal handle, allowing for the covalent labeling of biomolecules through click chemistry or Staudinger ligation. The alcohol functionality can be modified to incorporate reporter tags (e.g., fluorophores) or affinity labels, enabling the study of biological processes in living systems.
In materials science, this compound can be utilized as a monomer or cross-linking agent in the synthesis of functional polymers. mdpi.com The azide group can be used to graft the molecule onto polymer backbones or to form cross-linked networks through cycloaddition reactions or nitrene chemistry. The hydroxyl group provides a site for further polymer modification or for tuning the material's properties, such as solubility and hydrophilicity.
Potential for Sustainable Synthesis and Green Chemistry Approaches
While traditional synthetic routes to aryl azides often involve stoichiometric reagents and potentially hazardous intermediates, there is significant potential for developing more sustainable and greener approaches for the synthesis of this compound. Biocatalytic methods, for instance, could be explored for the selective oxidation of a precursor like 2-(2-azidophenyl)ethane or the reduction of a corresponding carbonyl compound. The principles of green chemistry, such as the use of safer solvents, minimization of waste, and the development of catalytic processes, can be applied to the entire synthetic sequence. researchgate.net For example, flow chemistry presents an opportunity to handle potentially explosive azide intermediates more safely and efficiently. beilstein-journals.org
Furthermore, inspiration can be drawn from the biosynthesis of related compounds like 2-phenylethanol (B73330), which can be produced through yeast fermentation from renewable feedstocks. mdpi.com While the direct biosynthesis of an azido-functionalized aromatic compound is challenging, chemo-enzymatic strategies that combine biological and chemical steps could offer a more sustainable manufacturing route in the future.
Interdisciplinary Research Opportunities
The chemical attributes of this compound create a fertile ground for interdisciplinary research. In medicinal chemistry, the molecule can serve as a scaffold for the synthesis of novel bioactive compounds. The triazoles formed via click chemistry are known to be excellent pharmacophores, and the ability to introduce diverse substituents through this reaction allows for the rapid generation of compound libraries for drug discovery.
The interface of materials science and biology also presents exciting opportunities. For example, this compound could be used to functionalize biomaterials, imparting them with specific biological activities or enabling their visualization within biological systems. Its application in the development of new diagnostic tools and targeted drug delivery systems is another promising avenue that leverages its dual functionality. The exploration of this and similar bifunctional molecules will undoubtedly continue to push the boundaries of chemical synthesis and its application in solving complex scientific problems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-azidophenyl)ethan-1-ol, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves azide substitution on a pre-functionalized phenyl ethanol derivative. For example, a halogenated precursor (e.g., 2-bromophenyl ethanol) can undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and reaction time (8–12 hours) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (>75%) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies the azido group (δ ~3.5–4.0 ppm for CH₂-N₃) and confirms phenyl ring substitution patterns (e.g., para vs. ortho protons) .
- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₉N₃O⁺, [M+H]⁺ = 164.0821) .
Q. How does environmental pH and temperature affect the stability of this compound during storage?
- Methodology : Stability studies show the compound is prone to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, degrading the azido group. Optimal storage conditions include neutral pH buffers (e.g., phosphate buffer, pH 7.0) at 4°C, reducing thermal decomposition (<5% degradation over 30 days) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of the azido group in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodology : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase azide reactivity by polarizing the N₃ moiety, accelerating CuAAC kinetics (k = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for electron-donating -OCH₃). Computational studies (DFT) correlate Hammett σ values with transition-state energies .
Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound in bioconjugation studies?
- Methodology : Discrepancies in conjugation yields (e.g., 60% vs. 85%) may arise from competing side reactions (e.g., azide reduction to amines). Mitigation strategies include:
- Oxygen exclusion : Use degassed solvents to prevent azide decomposition .
- Catalyst optimization : Adjust Cu(I) ligand ratios (e.g., TBTA:CuSO₄ = 1:2) to enhance regioselectivity .
- Real-time monitoring : Employ HPLC-MS to track intermediate formation .
Q. What strategies mitigate thermal instability during exothermic reactions involving this compound?
- Methodology :
- Controlled addition : Slow reagent introduction (e.g., dropwise addition of NaN₃) minimizes heat buildup .
- Cooling systems : Use jacketed reactors with chilled brine (-10°C) during azide formation .
- Inert atmosphere : N₂ or Ar gas reduces oxidative decomposition .
Q. What computational tools predict the regioselectivity of this compound in multi-component reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
